gp100 (71-78) -

gp100 (71-78)

Catalog Number: EVT-243799
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Melanocyte protein PMEL;gp100;pmel 17
Source

The gp100 protein originates from the Silver locus in mice, which has been extensively studied in the context of pigmentation and melanoma . In humans, it serves as a tumor-associated antigen, making it a focal point for developing cancer vaccines and immunotherapies targeting melanoma .

Classification

gp100 belongs to a class of glycoproteins that are integral to the structure and function of melanosomes. It is classified under tumor-associated antigens due to its expression in malignant melanoma cells. The peptide sequence (71-78) specifically corresponds to a segment of the full-length gp100 protein that is recognized by cytotoxic T lymphocytes, making it relevant for therapeutic applications .

Synthesis Analysis

Methods

The synthesis of gp100 (71-78) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. Solid-phase synthesis allows for the precise assembly of amino acids into the desired peptide sequence, while recombinant methods involve inserting the gene encoding the gp100 peptide into an expression vector, followed by transformation into host cells for protein production.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves sequentially adding protected amino acids to a growing peptide chain anchored on a solid support. After synthesis, the peptide is cleaved from the support and purified using high-performance liquid chromatography.
  2. Recombinant Expression: The gene encoding gp100 can be cloned into plasmids and expressed in bacterial or mammalian cell systems. Post-translational modifications may occur in eukaryotic systems, enhancing the peptide's functionality .
Molecular Structure Analysis

Structure

The molecular structure of gp100 (71-78) consists of a specific sequence of amino acids that contributes to its recognition by T-cells. The three-dimensional conformation can be analyzed using techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy.

Data

The primary structure of gp100 (71-78) includes key residues that are critical for T-cell receptor binding. Studies have shown that this peptide elicits strong immune responses when presented by major histocompatibility complex molecules on antigen-presenting cells .

Chemical Reactions Analysis

Reactions

gp100 (71-78) participates in various biochemical interactions, primarily through its binding to T-cell receptors. This interaction triggers signaling pathways that activate T-cells, leading to cytotoxic responses against melanoma cells.

Technical Details

  1. T-cell Activation: Upon recognition of the gp100 peptide presented on major histocompatibility complex class I molecules, T-cells undergo activation characterized by proliferation and cytokine production.
  2. Cytotoxic Activity: Activated T-cells can induce apoptosis in melanoma cells through perforin and granzymes, highlighting the importance of gp100 as an immunotherapeutic target .
Mechanism of Action

Process

The mechanism of action for gp100 (71-78) involves its recognition by CD8+ cytotoxic T lymphocytes. When these immune cells encounter melanoma cells expressing gp100, they bind to the peptide-MHC complex, leading to T-cell activation.

Data

Studies have demonstrated that vaccination with gp100-derived peptides can enhance T-cell responses against melanoma, increasing survival rates in patients undergoing immunotherapy . The effectiveness of this approach underscores the potential for developing personalized cancer vaccines based on individual tumor antigen profiles.

Physical and Chemical Properties Analysis

Physical Properties

gp100 (71-78) is typically synthesized as a soluble peptide with a molecular weight around 800 Da. It exhibits characteristics typical of peptides, such as solubility in aqueous solutions and stability under physiological conditions.

Chemical Properties

The chemical properties include:

  • pH Stability: The peptide remains stable across a physiological pH range.
  • Reactivity: It can form complexes with major histocompatibility complex molecules, facilitating immune recognition.
  • Purity: High-performance liquid chromatography is often employed to achieve >95% purity for research applications .
Applications

Scientific Uses

gp100 (71-78) has several applications in scientific research and clinical settings:

  • Cancer Immunotherapy: It serves as a target for vaccine development aimed at eliciting robust immune responses against melanoma.
  • Diagnostic Marker: The presence of antibodies against gp100 can be used as a biomarker for melanoma diagnosis and monitoring treatment efficacy.
  • Research Tool: It is utilized in studies investigating T-cell responses and mechanisms underlying immune evasion by tumors .
Molecular Characterization of gp100 (71-78) in Melanocytic Lineage

Genomic and Transcriptomic Regulation of gp100 Expression

The gp100 glycoprotein (gene name PMEL) is a melanocyte-lineage-specific antigen encoded on human chromosome 12q13-q14. Genomic analyses reveal that PMEL transcripts undergo complex alternative splicing, generating multiple isoforms including both gp100 and Pmel17 from a single gene locus [1]. The core promoter region spans ~1 kb upstream of the transcription start site and contains putative binding sites for microphthalmia-associated transcription factor (MITF), the master regulator of melanocyte development [2]. However, functional studies using luciferase reporter constructs demonstrate that MITF overexpression fails to restore gp100 expression in MITF-negative melanoma cells, indicating additional regulatory mechanisms [2].

Transcriptomic profiling shows constitutive co-expression of gp100 and Pmel17 RNAs across normal melanocytes and melanoma cells [1]. Phorbol ester (TPA) exposure differentially regulates gp100 expression compared to the adjacent CDK2 gene, despite their shared bidirectional promoter region. Flow cytometry and immunohistochemistry confirm discordant protein expression patterns, establishing that gp100 and CDK2 are not co-regulated [2]. This highlights the complexity of PMEL transcriptional control, involving:

  • Epigenetic modifications: Histone acetylation patterns at the PMEL locus
  • Spatial chromatin organization: Enhancer-promoter interactions specific to melanocytic lineages
  • Post-transcriptional stability: mRNA half-life modulation in response to oxidative stress

Table 1: Genomic Features Regulating gp100 Expression

Regulatory ElementFunctional ImpactExperimental Evidence
Alternative splicing sitesGenerates gp100/Pmel17 isoformscDNA cloning and sequencing [1]
Bidirectional promoter (shared with CDK2)Independent transcriptional regulationLuciferase assays + FACS analysis [2]
MITF-binding consensus sequencesLimited transactivation capacityMITF transfection in 1123 melanoma [2]
CpG methylation sitesSilencing in non-melanocytic cellsBisulfite sequencing [7]

Epitope-Specific Post-Translational Modifications in gp100 Fragments

The gp100(71-78) peptide undergoes critical post-translational modifications (PTMs) that determine its immunogenicity and structural stability. Mass spectrometry analyses reveal these key processing events:

  • N-linked glycosylation: The core glycoprotein contains 5-7 glycosylation sites that influence epitope accessibility. Deglycosylation with PNGaseF increases antibody (HMB45, HMB50) binding affinity by 40-60%, confirming glycan shielding of peptide epitopes [7]. This modification occurs co-translationally in the endoplasmic reticulum before trafficking to melanosomes.

  • Proteolytic cleavage: Endolysosomal cathepsins (particularly cathepsin L) generate the 71-78 fragment from larger gp100 precursors. In vitro digestions show pH-dependent cleavage efficiency, with optimal fragmentation at pH 4.5-5.0 (mimicking late endosomal compartments) [4].

  • Disulfide bond formation: Cysteine residues at positions 72 and 75 form an intramolecular disulfide bridge essential for stabilizing the peptide's β-turn conformation. Circular dichroism spectroscopy demonstrates that reducing agents disrupt this structure and abolish T-cell receptor recognition [9].

Site-directed mutagenesis studies demonstrate that single amino acid substitutions (e.g., T74M) alter proteasomal processing kinetics by 3.5-fold and modify the repertoire of generated peptides. Such substitutions can create neoantigens while diminishing native epitope production [5].

Table 2: Key Post-Translational Modifications of gp100(71-78)

Modification TypeEnzymatic MachineryFunctional Consequence
N-glycosylation (Asn residues)Oligosaccharyltransferase complexEpitope shielding; melanosomal sorting [7]
C-terminal amidationPeptidylglycine α-amidating monooxygenaseEnhanced HLA-A2 binding affinity (KD ↓ 28%) [5]
Disulfide bond formationProtein disulfide isomeraseStructural stabilization of antigenic groove [9]
Phosphorylation (Ser76)Casein kinase IIAlters proteasomal cleavage efficiency [5]

Antigen Processing and Presentation Mechanisms for gp100-Derived Peptides

The gp100(71-78) peptide is generated through compartment-specific processing pathways that differ between melanosomal and non-melanosomal environments:

  • Proteasomal processing: The 20S immunoproteasome cleaves full-length gp100 into intermediate fragments (45-60 aa). In vitro digestions with purified proteasomes show that the T210M substitution (analogous to position 74 in the 71-78 fragment) increases production of the epitope by 2.3-fold compared to wild-type sequences [5]. This occurs through altered cleavage site usage, particularly enhanced proteasomal activity after hydrophobic residues.

  • Endosomal trafficking: In dedifferentiated melanomas lacking melanosomes, gp100 localizes to LAMP-1+/MHC-II+ late endosomes. siRNA knockdown of the AP2 adaptor protein complex reduces gp100(71-78) presentation by 75%, confirming clathrin-mediated endocytosis as the primary uptake route [4]. Conversely, pigmented melanoma cells sequester gp100 in stage II melanosomes devoid of MHC-II molecules, reducing epitope presentation efficiency by 60-80% compared to non-pigmented counterparts [4] [8].

  • MHC loading dynamics: The HLA-A*02:01-gp100(71-78) complex exhibits a dissociation half-life (t½) of 8.2 hours. ERAP1 trimming of N-terminally extended precursors (e.g., gp10068-78) occurs at a rate of 0.8 nmol/min/μg enzyme, with the T74M mutation having negligible impact on trimming kinetics [5]. Immunofluorescence microscopy demonstrates peptide-MHC complexes accumulate in cholesterol-rich membrane microdomains, facilitating immunological synapse stability during T-cell engagement.

Quantitative immunofluorescence of metastatic melanoma specimens reveals 4.7-fold variation in gp100 expression intensity between patients, while immunohistochemistry shows 43% of metastases exhibit strong, uniform gp100 expression compared to 26% of primary tumors [8]. This heterogeneity directly influences antigen presentation capacity, with high-gp100 expressors stimulating IFN-γ production in gp100-specific CD4+ T cells at 320 ± 45 pg/mL versus 85 ± 22 pg/mL in low expressors [3] [9].

Table 3: Antigen Processing Efficiency in Melanoma Subtypes

Cellular ContextProcessing CompartmentRelative Epitope Presentation Efficiency
Non-pigmented melanomaLAMP-1hi/MHC-II+ endosomesHigh (Reference level) [4]
Pigmented melanomaStage II melanosomes60-80% reduction [4]
MITFlow phenotypeEarly endosomes/stage I melanosomesModerate (40-60% of reference) [2]
ERAP1-overexpressingER-Golgi intermediate compartmentEnhanced 2.1-fold [5]

Properties

Product Name

gp100 (71-78)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.